1,1,1-Trifluoro-4-phenyl-2-butanol
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Overview
Description
1,1,1-Trifluoro-4-phenylbutan-2-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-3-buten-2-one with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 1,1,1-trifluoro-4-phenylbutan-2-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
1,1,1-Trifluoro-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Phenyl-2-butanol
- 1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one
Comparison: 1,1,1-Trifluoro-4-phenylbutan-2-ol is unique due to its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H11F3O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
InChI Key |
DPWYMKBFPOUIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)(F)F)O |
Origin of Product |
United States |
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